N-(1,3-dioxoisoindolin-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 1,3-dioxoisoindolin-5-yl group at the amide nitrogen and a 2,5-dioxopyrrolidin-1-yl moiety at the meta position of the benzene ring. The dioxoisoindolinyl and dioxopyrrolidinyl groups are critical for binding to biological targets, such as kinases or proteasomes, and may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-15-6-7-16(24)22(15)12-3-1-2-10(8-12)17(25)20-11-4-5-13-14(9-11)19(27)21-18(13)26/h1-5,8-9H,6-7H2,(H,20,25)(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCSMTZVOQMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a unique structural combination of an isoindoline moiety and a pyrrolidine unit. Its molecular formula is , indicating the presence of two carbonyl groups (dioxo) that may contribute to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Isoindoline Moiety : This can be achieved by cyclization reactions involving phthalic anhydride and appropriate amines.
- Synthesis of the Pyrrolidine Unit : This may involve the reaction of succinic anhydride with amines or cyclization of glutamic acid derivatives.
- Coupling Reaction : The final step involves coupling the two moieties using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that this compound acts as an inhibitor of FAAH, an enzyme involved in the metabolism of endocannabinoids. By inhibiting FAAH, this compound can increase levels of endocannabinoids, which are implicated in various physiological processes including pain modulation and inflammation .
2. Antiproliferative Activity
The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have demonstrated significant growth inhibition in NCI cancer cell lines. The specific IC50 values for related compounds indicate potential efficacy in cancer treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8m | MCF7 | 0.66 |
| 8l | MDA-MB-436 | 10.70 |
The mechanism by which this compound exerts its biological effects includes:
- Binding Interactions : Interaction studies have highlighted the compound's ability to bind effectively to specific biological targets such as human carbonic anhydrase II and other enzymes involved in metabolic pathways .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- VEGFR Inhibition : A study involving benzimidazole–dioxoisoindoline conjugates demonstrated potent inhibitory activity against VEGFR-2 and FGFR-1, suggesting that modifications to the isoindoline structure can enhance anti-cancer properties .
- Antimicrobial Activity : Compounds with similar structural motifs have exhibited antibacterial and antifungal activities against various pathogens .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide's potential lies in its structural components, which allow for a variety of applications, particularly in medicinal chemistry and pharmaceutical development. The presence of both a dioxopyrrolidinyl group and an isoindoline moiety makes it a versatile compound for creating pharmacologically active agents.
Potential Applications
- Pharmaceutical Development The compound's structural characteristics allow modifications to enhance its pharmacological properties, especially in neurology, due to its activity on metabotropic glutamate receptors, which could lead to advancements in treating neurodegenerative diseases and psychiatric disorders.
- Anticancer Activity Compounds with an isoindoline moiety inclusion exhibit potential anticancer activity.
- Enzyme Inhibition Quinoxaline-based derivatives with structural similarities have demonstrated Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity, suggesting potential applications in cancer treatment by enhancing DNA damage in deficient cancer cells .
- Dual Kinase Inhibition Benzimidazole-dioxo(benzo)isoindoline conjugates, which share structural motifs with the target compound, can act as dual inhibitors of VEGFR-2 and FGFR-1, both of which are relevant in cancer therapy .
Other compounds sharing structural similarities with this compound and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(2,5-dioxopyrrolidin-1-yl)phenyl)picolinamide | Picolinamide instead of benzamide | Positive allosteric modulation of metabotropic glutamate receptors |
| 4-(2,5-dimethylpyrrolidin-1-yl)-N-phenylbenzamide | Dimethyl substitution on pyrrolidine | Antimicrobial properties |
| N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Isoindoline moiety inclusion | Potential anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives:
Functional Comparisons
- MPPB : The 2,5-dimethylpyrrole group in MPPB enhances cell-specific glucose uptake and ATP production but reduces glycosylation efficiency, critical for therapeutic antibody quality . In contrast, the dioxoisoindolinyl group in the query compound may prioritize proteasomal or kinase targeting due to its electron-deficient aromatic system.
- Androgen Receptor Degraders : The addition of dioxopiperidinyl and piperazine groups improves binding to ubiquitin ligases, enabling targeted protein degradation (PROTAC mechanism) . The query compound lacks these PROTAC-specific motifs, suggesting a distinct mechanism.
- Tricyclic Derivative : The fused tricyclic system likely reduces metabolic clearance but may limit bioavailability compared to the query compound’s simpler architecture.
Physicochemical Properties
Research Findings and Mechanistic Insights
- Androgen Degraders : The dioxopiperidinyl group is critical for cereblon E3 ligase binding, enabling PROTAC functionality. The query compound’s dioxopyrrolidinyl group lacks this interaction, limiting its use in targeted degradation .
Q & A
What synthetic methods are reported for synthesizing N-(1,3-dioxoisoindolin-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide and its analogs?
A Mannich base synthesis approach is commonly used for related benzamide derivatives. For example, condensation of succinimide, dimethoxy benzaldehyde, and benzamide in aqueous solution under stirring yields structurally similar compounds. The reaction is monitored via NMR and IR spectroscopy, with purification through vacuum drying . Modifications to the dioxoisoindolin or dioxopyrrolidin moieties require tailored stoichiometry and solvent conditions to optimize yield.
How is the compound characterized structurally in academic research?
Structural characterization involves:
- Elemental analysis to confirm composition.
- UV-Visible and IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for dioxopyrrolidin).
- NMR (¹H, ¹³C) to resolve aromatic and heterocyclic protons.
- Mass spectrometry for molecular weight validation .
How do structural modifications to the dioxoisoindolin and dioxopyrrolidin groups influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Substituent position : 2,5-dialkyl groups on pyrrole rings enhance activity (e.g., 2,5-dimethylpyrrole improves cell-specific productivity by 2.2× ).
- Heteroaromatic frameworks : The dioxoisoindolin group’s rigidity may affect binding to cellular targets, while dioxopyrrolidin’s electron-withdrawing properties influence metabolic stability .
- Non-alkylated or N-substituted derivatives often show reduced efficacy, emphasizing the importance of alkyl substitutions .
What experimental designs are recommended to assess the compound’s impact on recombinant protein production?
- Batch culture assays : Treat recombinant CHO (rCHO) cells with the compound (e.g., 0.32–0.64 mM) and monitor cell density, viability, and productivity over 10–14 days .
- Metabolite profiling : Measure glucose uptake, lactate production, and intracellular ATP using HPLC and ATP assay kits .
- Fed-batch comparisons : Evaluate productivity in nutrient-supplemented vs. basal media to identify metabolic bottlenecks .
How does the compound affect cellular metabolism, such as glucose uptake and ATP levels?
In rCHO cells, the compound increases:
- Cell-specific glucose uptake rate (e.g., from 0.63 to 0.74 pmol/cell/day ).
- Intracellular ATP levels (correlated with enhanced productivity ).
These effects suggest mitochondrial activity modulation, though exact mechanisms (e.g., oxidative phosphorylation upregulation) require further study.
What analytical methods are used to evaluate the compound’s effect on protein glycosylation?
- HPLC with XBridge BEH Amide XP columns : Resolve N-linked glycans (e.g., G0F, G1F) after 2-AB labeling .
- Statistical analysis : Compare glycan profiles (e.g., galactosylation suppression ) using JMP software with triplicate experiments and p < 0.05 significance thresholds .
How can researchers resolve contradictions in cell viability and productivity data for structural analogs?
- Dose-response curves : Identify concentration thresholds where productivity gains outweigh cytotoxicity (e.g., 0.64 mM improves productivity without viability loss ).
- SAR-guided optimization : Prioritize 2,5-dialkyl-substituted analogs, which maintain viability better than mono-alkylated derivatives .
What are critical parameters for maintaining cell viability during compound treatment?
- Concentration optimization : 0.32–0.64 mM balances productivity and viability .
- Culture duration : Limit treatment to <14 days to prevent glucose exhaustion and lactate accumulation .
- Media supplementation : Adjust glucose/glutamine levels to sustain ATP production .
What mechanisms are proposed for the compound’s enhancement of protein production?
- ATP-driven productivity : Elevated intracellular ATP correlates with higher antibody titers, possibly via enhanced endoplasmic reticulum (ER) processing .
- Glycosylation modulation : Suppression of galactosylation may reduce ER stress, redirecting resources toward protein synthesis .
Which statistical methods are appropriate for analyzing experimental data from compound-treated cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
